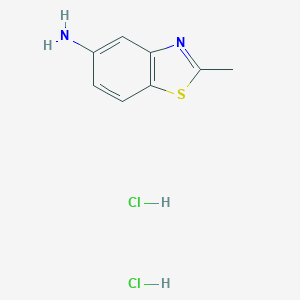

5-Amino-2-methylbenzothiazole dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1,3-benzothiazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S.2ClH/c1-5-10-7-4-6(9)2-3-8(7)11-5;;/h2-4H,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIGVBCUUZGYDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80954416 | |

| Record name | 2-Methyl-1,3-benzothiazol-5-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32770-99-3 | |

| Record name | 2-Methyl-1,3-benzothiazol-5-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzothiazol-5-ylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-2-methylbenzothiazole dihydrochloride CAS number

An In-depth Technical Guide to 5-Amino-2-methylbenzothiazole Dihydrochloride for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, providing in-depth insights into the chemical nature, synthesis, analysis, and application of this compound.

Introduction: The Significance of the Benzothiazole Scaffold

Heterocyclic compounds containing nitrogen and sulfur atoms are foundational to numerous biologically active molecules. Among these, the benzothiazole scaffold, which features a benzene ring fused to a thiazole ring, is of particular interest in medicinal chemistry. Derivatives of benzothiazole have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This compound is a key intermediate, valued for its role in the synthesis of more complex, pharmacologically active compounds.[1][2][3] Its utility as a building block in the creation of novel therapeutic agents makes a thorough understanding of its properties and handling essential for any advanced research program.

Part 1: Core Physicochemical Characteristics

A precise understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This compound is commercially available as a powder and is distinguished by the CAS number 32770-99-3. It is important to differentiate this dihydrochloride salt from its free base, 5-Amino-2-methylbenzothiazole, which has a distinct CAS number (13382-43-9) and different physical properties.[4][5]

| Property | Value | Source |

| CAS Number | 32770-99-3 | |

| Molecular Formula | C₈H₈N₂S · 2HCl | |

| Molecular Weight | 237.15 g/mol | |

| Appearance | Powder | |

| Melting Point | 249-250 °C (decomposes) | |

| SMILES String | Cl.Cl.Cc1nc2cc(N)ccc2s1 | |

| InChI Key | ZNIGVBCUUZGYDU-UHFFFAOYSA-N |

Part 2: Synthesis and Mechanistic Insights

The synthesis of 2-aminobenzothiazole derivatives is a well-established area of organic chemistry. A common and effective method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like glacial acetic acid. This reaction proceeds through an electrophilic substitution mechanism.

A general pathway for the synthesis of a 2-methylbenzothiazole derivative is outlined in a patent, which involves reacting 2-aminothiophenol halide with acetic anhydride in glacial acetic acid.[6] The reaction mixture is heated, and after cooling and filtration, the pH is adjusted to neutral to precipitate the product, which is then extracted.[6]

Below is a generalized workflow for the synthesis of a 2-methylbenzothiazole derivative.

Caption: Generalized Synthesis Workflow for 2-Methylbenzothiazole Derivatives.

Part 3: Applications in Drug Discovery and Development

The primary application of this compound is as a reactant in the synthesis of targeted therapeutic agents.[4][][8] Its structure is particularly suited for creating derivatives that can act as inhibitors for specific biological pathways, a cornerstone of modern drug design.

Protein Tyrosine Kinase Inhibitors

A notable application is in the preparation of 3-cyanoquinolines, which have been investigated as protein tyrosine kinase inhibitors.[] Protein tyrosine kinases are a family of enzymes that play a crucial role in cellular signaling pathways that govern growth, differentiation, and proliferation. Dysregulation of these kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 2-aminothiazole scaffold is a recurring motif in clinically approved kinase inhibitors, such as Dasatinib.[9]

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Broader Pharmacological Potential

The 2-aminobenzothiazole core is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This versatility has led to the development of 2-aminothiazole derivatives with a wide range of biological activities, including:

-

Anticancer: As seen with kinase inhibitors, these compounds can halt the proliferation of cancer cells.[9]

-

Anti-inflammatory: Some derivatives target enzymes like 5-lipoxygenase, which are involved in inflammatory pathways.

-

Antimicrobial: The scaffold is present in compounds with activity against various bacteria and fungi.[2]

Part 4: Analytical Methodologies for Quality Assurance

Ensuring the purity and identity of this compound is critical for its use in synthesis. A variety of analytical techniques can be employed for its characterization and quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this purpose. For more sensitive applications, especially in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[10]

| Analytical Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| HPLC-UV | >0.999 | 98.5 - 101.2% | < 2.0% | 5 ng/mL | 15 ng/mL |

| LC-MS/MS | >0.999 | 99.1 - 100.8% | < 1.5% | 0.1 ng/mL | 0.3 ng/mL |

| GC-MS | >0.998 | 97.9 - 102.5% | < 3.0% | 1 ng/mL | 3 ng/mL |

| (Data presented is illustrative for aminothiazole compounds and may vary based on specific instrumentation and conditions)[11] |

Protocol: HPLC-UV Analysis

-

Standard Preparation: Accurately weigh and dissolve this compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to create a stock solution. Perform serial dilutions to prepare a series of calibration standards.[10]

-

Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector set at the wavelength of maximum absorbance (λmax).

-

-

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from its peak area using the calibration curve.

Caption: Analytical Workflow for HPLC-UV Quantification.

Part 5: Comprehensive Safety and Handling Protocols

As with any chemical reagent, proper handling and storage of this compound are paramount to ensure laboratory safety. The compound is classified with specific hazards that necessitate appropriate precautions.

| Hazard Class | GHS Code | Statement |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Safe Handling and Storage Protocol

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[13]

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or higher-level respirator.

-

Skin and Body Protection: Wear a lab coat.[13]

-

-

Handling Practices: Avoid breathing dust.[13] Do not get in eyes, on skin, or on clothing.[12] Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke when using this product.[13]

-

Storage: Store in a cool, dry, and well-ventilated place.[8][12] Keep the container tightly closed.[8][12] Store away from incompatible materials such as strong oxidizing agents.[8][12]

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.[12]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[12]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12]

Conclusion and Future Perspectives

This compound is more than a mere chemical intermediate; it is a gateway to a vast landscape of pharmacologically relevant molecules. Its strategic importance in the synthesis of kinase inhibitors and other therapeutic agents is well-documented. As drug discovery continues to move towards targeted therapies, the demand for versatile and well-characterized building blocks like this will undoubtedly increase. Future research will likely focus on expanding the library of derivatives, exploring new synthetic methodologies, and uncovering novel biological activities associated with the 2-aminobenzothiazole scaffold. A thorough and technical understanding of this compound, from its fundamental properties to its safe handling, is therefore indispensable for the modern research scientist.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. 5-AMINO-2-METHYLBENZOTHIAZOLE | 13382-43-9 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]

- 8. 5-Amino-2-methylbenzothiazole, 99% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

A Comprehensive Technical Guide to 5-Amino-2-methylbenzothiazole Dihydrochloride (CAS: 32770-99-3)

This guide provides an in-depth analysis of 5-Amino-2-methylbenzothiazole dihydrochloride, a key intermediate in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's core molecular characteristics, with a primary focus on its molecular weight, and details the rigorous analytical methodologies required for its characterization and application.

Core Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity in a research or development pipeline is to establish its precise identity. For this compound, this begins with its molecular formula and the subsequent calculation of its molecular weight.

Molecular Formula and Structure

The compound is the dihydrochloride salt of the parent molecule, 5-Amino-2-methylbenzothiazole. This salt formation is a critical aspect of its identity, enhancing its stability and solubility in aqueous media, which is often advantageous for subsequent reaction chemistry.

-

Empirical Formula (Hill Notation): C₈H₈N₂S · 2HCl[1]

The structure consists of a bicyclic benzothiazole core, with a methyl group at position 2 and an amino group at position 5. The two hydrochloride moieties are associated with the basic nitrogen atoms of the molecule.

Caption: Chemical Structure of this compound.

Calculation and Verification of Molecular Weight

The theoretical molecular weight is a fundamental constant derived from the molecular formula and the atomic weights of its constituent elements. Its accurate determination is paramount for stoichiometric calculations in synthesis, quantitative analysis, and formulation development.

The molecular weight of this compound is 237.15 g/mol [1]. Some sources may report a more precise value of 237.153 g/mol [2].

The calculation is based on the atomic masses of the elements in the empirical formula C₈H₁₀Cl₂N₂S (the combined formula for C₈H₈N₂S · 2HCl).

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Chlorine | Cl | 2 | 35.453 | 70.906 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Sulfur | S | 1 | 32.06 | 32.060 |

| Total | 237.148 |

Note: The total calculated value of 237.148 g/mol rounds to the commonly cited 237.15 g/mol .

Summary of Physicochemical Properties

A consolidated view of the compound's key properties is essential for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 32770-99-3 | [1][2] |

| Molecular Formula | C₈H₈N₂S · 2HCl | [1][2] |

| Molecular Weight | 237.15 g/mol | [1] |

| Appearance | Powder, Pale orange to orange to brown | [1][3] |

| Melting Point | 249-250 °C (decomposes) | [1] |

| Purity | Typically ≥97% | [1] |

| InChI Key | ZNIGVBCUUZGYDU-UHFFFAOYSA-N | [1] |

| SMILES | Cl.Cl.Cc1nc2cc(N)ccc2s1 | [1] |

Analytical Characterization and Quality Control

While the theoretical molecular weight provides a target, experimental verification is a non-negotiable step in research and GxP environments. This ensures the material's identity, purity, and integrity, preventing costly errors in downstream applications. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this purpose.

Protocol: Molecular Weight and Purity Verification by LC-MS/MS

This protocol describes a self-validating system for confirming the molecular weight of the parent molecule and assessing the purity of the material.

Rationale: This method combines the separation power of High-Performance Liquid Chromatography (HPLC) with the mass-resolving capability of tandem mass spectrometry (MS/MS). Electrospray Ionization (ESI) is chosen as it is a soft ionization technique ideal for polar, non-volatile molecules like aminobenzothiazoles, minimizing fragmentation and preserving the molecular ion for detection.

Experimental Workflow:

References

An In-Depth Technical Guide to 5-Amino-2-methylbenzothiazole Dihydrochloride: Properties, Synthesis, and Application

This guide provides an in-depth exploration of 5-Amino-2-methylbenzothiazole dihydrochloride (CAS No. 32770-99-3), a key heterocyclic building block for researchers and professionals in drug discovery and development. We will move beyond a simple recitation of facts to provide a causal understanding of its properties and the strategic considerations behind its synthesis and application.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

Heterocyclic compounds are the bedrock of modern pharmacology, and among them, the benzothiazole nucleus represents a "privileged scaffold." This fused bicyclic system, comprising a benzene ring and a thiazole ring, is a common feature in a multitude of pharmacologically active agents.[1] Derivatives of this scaffold exhibit a remarkable breadth of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3]

5-Amino-2-methylbenzothiazole, particularly in its dihydrochloride salt form, serves as a versatile synthon, or key intermediate, in the construction of more complex molecules. The primary amino group at the 5-position offers a reactive handle for derivatization, enabling the exploration of chemical space around the core scaffold. Its role as a reactant in the preparation of targeted therapeutics, such as protein tyrosine kinase inhibitors, underscores its importance in the drug development pipeline.[3] This guide will provide the core chemical knowledge necessary to effectively utilize this valuable compound.

Physicochemical and Structural Properties

The dihydrochloride salt form of 5-Amino-2-methylbenzothiazole is typically preferred in a laboratory setting over its free base. The protonation of both the exocyclic amino group and the thiazole nitrogen enhances the compound's stability and solubility in polar protic solvents, which is a significant advantage for reaction setup and purification.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 32770-99-3 | [4] |

| Molecular Formula | C₈H₈N₂S · 2HCl | [4] |

| Molecular Weight | 237.15 g/mol | [4] |

| Appearance | Off-white to tan powder | [4] |

| Melting Point | 249-250 °C (with decomposition) | [4] |

| SMILES String | Cl.Cl.Cc1nc2cc(N)ccc2s1 | [4] |

| InChI Key | ZNIGVBCUUZGYDU-UHFFFAOYSA-N | [4] |

Synthesis and Purification: A Representative Protocol

The synthesis of 2-aminobenzothiazoles is most commonly achieved via the oxidative cyclization of an appropriately substituted arylthiourea. While numerous methods exist, the Hugerschoff reaction, which employs bromine or sulfuryl chloride, is a classic and reliable approach.[2] Below is a representative, field-tested protocol for the synthesis of the free base and its subsequent conversion to the dihydrochloride salt.

Diagram of Synthetic Pathway

Caption: General synthetic route to this compound.

Step-by-Step Methodology

PART A: Synthesis of 5-Amino-2-methylbenzothiazole (Free Base)

-

Thiourea Formation: To a stirred solution of 3,4-diaminotoluene (1 equiv.) in ethanol, add concentrated hydrochloric acid (1.1 equiv.) dropwise at room temperature. To this suspension, add ammonium thiocyanate (1.2 equiv.) and reflux the mixture for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Rationale: The initial protonation of the aniline starting material is followed by nucleophilic attack on the thiocyanate, forming the key arylthiourea intermediate in situ.

-

-

Reaction Quench and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution until the pH is ~8. The precipitated solid is the crude arylthiourea intermediate. Filter the solid, wash with water, and dry under vacuum.

-

Oxidative Cyclization: Suspend the crude arylthiourea in glacial acetic acid. Cool the suspension to 0-5 °C in an ice bath. Add a solution of bromine (2 equiv.) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.

-

Rationale: The bromine acts as an oxidizing agent, facilitating an electrophilic cyclization onto the aromatic ring to form the benzothiazole core. Cooling is critical to control the exothermic reaction and prevent unwanted side-product formation.

-

-

Product Isolation: After the addition is complete, stir the mixture at room temperature for 2-3 hours. Pour the reaction mixture onto crushed ice and neutralize carefully with concentrated ammonium hydroxide. The resulting precipitate is the crude 5-Amino-2-methylbenzothiazole free base.

-

Purification: Filter the crude product, wash thoroughly with water, and dry. Recrystallize from an ethanol/water mixture to yield the purified free base.

PART B: Conversion to Dihydrochloride Salt

-

Dissolution: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or methanol.

-

Precipitation: Bubble dry hydrogen chloride gas through the solution, or add a saturated solution of HCl in diethyl ether dropwise. A precipitate will form immediately.

-

Rationale: The highly basic amino group and the thiazole nitrogen are protonated by the strong acid, forming the insoluble dihydrochloride salt.

-

-

Isolation: Filter the solid precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum in a desiccator over P₂O₅ to yield this compound.

Spectral Analysis (Predicted)

| Data Type | Predicted Features |

| ¹H NMR | The spectrum is expected to show a singlet for the C2-methyl group (~2.8 ppm). The aromatic region will display three signals corresponding to the protons on the benzene ring. The proton ortho to the amino group will be a doublet, the proton meta will be a doublet of doublets, and the proton para will be a doublet. Due to protonation, these signals will be shifted downfield compared to the free base. The N-H protons will likely appear as a broad signal, exchangeable with D₂O. |

| ¹³C NMR | Expect signals for eight distinct carbon atoms. The C2-methyl carbon will appear upfield (~20 ppm). The aromatic region will show six signals, with carbons adjacent to the heteroatoms (N, S) being the most downfield. The C2 carbon of the thiazole ring will be significantly downfield (>160 ppm). |

| IR (Infrared) | Key stretches include N-H stretching from the protonated amine (broad, ~2800-3200 cm⁻¹), C=N stretching of the thiazole ring (~1600-1650 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |

| Mass Spec (MS) | The mass spectrum (ESI+) would show a parent ion peak corresponding to the free base [M+H]⁺ at m/z 165.2. |

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Profile: Toxic if swallowed or in contact with skin.[4] Causes serious eye irritation and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. For operations that may generate dust, a NIOSH-approved respirator is required.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and bases. The dihydrochloride salt is more stable to air than the free base, which is reported to be air-sensitive.

Reactivity and Application in Medicinal Chemistry

The primary utility of this compound lies in the reactivity of the 5-amino group. As a nucleophile, it readily participates in reactions with a variety of electrophiles, making it an ideal starting point for library synthesis in a drug discovery campaign.

Key Reactions:

-

Acylation: Reacts with acid chlorides or anhydrides to form amides. This is a common strategy to introduce diverse side chains.

-

Sulfonylation: Reacts with sulfonyl chlorides to produce sulfonamides.

-

Alkylation: Can be alkylated, though control of mono- vs. di-alkylation can be challenging. Reductive amination is often a more controlled method for introducing alkyl groups.

-

Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a wide range of nucleophiles (Sandmeyer reaction), further expanding its synthetic utility.

Experimental Protocol: N-Acylation Workflow

This protocol details a standard procedure for acylating the 5-amino group, a foundational step in many synthetic routes.

Caption: A self-validating workflow for the N-acylation of the title compound.

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1 equiv.) in anhydrous dichloromethane (DCM).

-

Basification: Cool the suspension to 0 °C and add triethylamine (2.2 equiv.) dropwise. Stir for 10 minutes.

-

Rationale: Triethylamine is a non-nucleophilic base used to deprotonate the ammonium salt, liberating the free amine in situ to make it available for reaction. Two equivalents are needed to neutralize both HCl molecules.

-

-

Acylation: Add acetyl chloride (1.1 equiv.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours or until TLC analysis indicates consumption of the starting material.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Washing: Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove unreacted acid chloride), and brine.

-

Rationale: This aqueous workup is a self-validating system. Each wash removes specific impurities, ensuring a cleaner crude product for the final purification step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2-methylbenzothiazol-5-yl)acetamide.

Conclusion

This compound is more than just a chemical; it is a versatile tool for innovation in medicinal chemistry. Understanding its fundamental properties, the logic behind its synthesis, and the reactivity of its functional groups allows researchers to design and execute synthetic strategies with precision and confidence. Its stability as a dihydrochloride salt, coupled with the nucleophilicity of its liberated free base, provides a reliable platform for building libraries of novel compounds in the quest for next-generation therapeutics.

References

An In-depth Technical Guide to the Synthesis of 5-Amino-2-methylbenzothiazole dihydrochloride

This guide provides a comprehensive overview of the synthetic pathway for 5-Amino-2-methylbenzothiazole dihydrochloride, a key intermediate in pharmaceutical research and development. The synthesis is presented as a multi-step process, beginning with the formation of the benzothiazole core, followed by functional group manipulation, and culminating in the formation of the dihydrochloride salt. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, mechanistic insights, and safety considerations.

Introduction

5-Amino-2-methylbenzothiazole and its salts are heterocyclic compounds of significant interest in medicinal chemistry. The benzothiazole scaffold is a privileged structure found in a variety of biologically active molecules. The specific substitution pattern of an amino group at the 5-position and a methyl group at the 2-position provides a versatile platform for the synthesis of a diverse range of derivatives with potential therapeutic applications. This guide will focus on a reliable and reproducible laboratory-scale synthesis of this compound.

Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 2-Methyl-5-nitroaniline | C₇H₈N₂O₂ | 152.15 | 118-121 | Yellow to orange crystalline solid | 99-55-8 |

| 2-Methyl-5-nitrobenzothiazole | C₈H₆N₂O₂S | 194.21 | 134-137 | Yellow to orange crystalline solid | 2941-66-4 |

| 5-Amino-2-methylbenzothiazole | C₈H₈N₂S | 164.23 | 97-103 | Pale orange to brown powder | 13382-43-9 |

| This compound | C₈H₁₀Cl₂N₂S | 237.15 | 249-250 (dec.) | Off-white to light yellow powder | 32770-99-3 |

Overall Synthesis Pathway

The synthesis of this compound is a three-step process, which can be visualized in the following workflow diagram:

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 2-Methyl-5-nitrobenzothiazole

The initial step involves the construction of the benzothiazole ring system from 2-methyl-5-nitroaniline. This transformation is a variation of the Jacobson benzothiazole synthesis, which involves the reaction of an o-aminothiophenol with a suitable electrophile. In this case, the reaction proceeds through an in-situ generated thiocyanate derivative of the starting aniline, which then undergoes cyclization.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Starting Material: 2-Methyl-5-nitroaniline is chosen as the starting material as it already contains the required methyl and nitro groups in the correct positions on the benzene ring.

-

Reagents: Potassium thiocyanate (KSCN) serves as the source of the sulfur and nitrogen atoms for the thiazole ring. Bromine (Br₂) in glacial acetic acid is a classic reagent system for the thiocyanation of anilines, leading to the formation of an intermediate that readily cyclizes to the benzothiazole.

-

Solvent: Glacial acetic acid is an ideal solvent for this reaction as it is polar enough to dissolve the reactants and facilitates the electrophilic substitution and subsequent cyclization.

Detailed Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methyl-5-nitroaniline (1 equivalent) in glacial acetic acid.

-

Addition of Potassium Thiocyanate: To the stirred solution, add potassium thiocyanate (2.2 equivalents) in one portion.

-

Bromination: Cool the mixture in an ice-water bath. Prepare a solution of bromine (2.1 equivalents) in glacial acetic acid and add it dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition of bromine is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Pour the reaction mixture into a large beaker containing ice-water. The crude product will precipitate out. Filter the solid using a Büchner funnel and wash it thoroughly with water to remove any inorganic salts and acetic acid.

-

Purification: The crude 2-Methyl-5-nitrobenzothiazole can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield a yellow to orange crystalline solid.

Safety Precautions:

-

2-Methyl-5-nitroaniline is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.[1][2][3]

-

Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a fume hood and wear appropriate PPE, including acid-resistant gloves and a face shield.

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

Part 2: Reduction of 2-Methyl-5-nitrobenzothiazole to 5-Amino-2-methylbenzothiazole

The second step is the reduction of the nitro group at the 5-position of the benzothiazole ring to a primary amine. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in the presence of a strong acid.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a classic and reliable reagent for the reduction of aromatic nitro compounds to anilines. It is effective, relatively inexpensive, and the reaction conditions are generally mild.

-

Acidic Medium: Concentrated hydrochloric acid is essential for this reaction. It protonates the nitro group, making it more susceptible to reduction, and also serves to dissolve the tin(II) chloride and the intermediate tin salts.

-

Solvent: Ethanol is used as a co-solvent to ensure the solubility of the organic starting material.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-Methyl-5-nitrobenzothiazole (1 equivalent) in ethanol.

-

Addition of Reducing Agent: To the stirred suspension, add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction mixture will become a clear solution as the starting material is consumed. Monitor the reaction progress by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. Basify the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 8-9. This will precipitate the tin salts as tin hydroxide.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume). Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Amino-2-methylbenzothiazole. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.[4]

Part 3: Synthesis of this compound

The final step is the conversion of the free base, 5-Amino-2-methylbenzothiazole, into its more stable and water-soluble dihydrochloride salt. This is achieved by treating a solution of the free base with anhydrous hydrochloric acid.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Reagent: Anhydrous hydrogen chloride is used to ensure the formation of the salt without introducing water, which could affect the crystallinity and stability of the final product. This can be used as a gas or as a solution in an anhydrous solvent.

-

Solvent: Anhydrous diethyl ether is a common solvent for this type of salt formation as the free base is soluble in it, while the hydrochloride salt is typically insoluble, leading to its precipitation. Other anhydrous solvents like isopropanol or ethyl acetate can also be used.

Detailed Experimental Protocol:

-

Dissolution: Dissolve the purified 5-Amino-2-methylbenzothiazole (1 equivalent) in a minimum amount of anhydrous diethyl ether in a flask equipped with a magnetic stirrer.

-

Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of anhydrous HCl in diethyl ether dropwise with vigorous stirring.

-

Precipitation: The dihydrochloride salt will precipitate out as a solid. Continue the addition of HCl until no further precipitation is observed.

-

Isolation: Filter the precipitate using a Büchner funnel, wash it with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Drying: Dry the resulting this compound powder under vacuum to remove any residual solvent.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure of the intermediates and the final product.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -NO₂, -NH₂, N-H stretching in the salt).

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Conclusion

This guide has detailed a robust and reproducible three-step synthesis for this compound. By providing a thorough explanation of the experimental choices, detailed protocols, and necessary safety precautions, this document serves as a valuable resource for researchers in the field of medicinal and organic chemistry. The successful synthesis of this key intermediate opens up avenues for the development of novel benzothiazole-based compounds with potential therapeutic value.

References

An In-Depth Technical Guide to the Solubility of 5-Amino-2-methylbenzothiazole Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Application of 5-Amino-2-methylbenzothiazole Dihydrochloride

5-Amino-2-methylbenzothiazole and its derivatives are key building blocks in medicinal chemistry, recognized for their versatile biological activities.[1][2] The dihydrochloride salt of 5-Amino-2-methylbenzothiazole (CAS 32770-99-3) is of particular interest in drug discovery and development, where it serves as a reactant in the synthesis of potential therapeutic agents, such as protein tyrosine kinase inhibitors.[3] The physicochemical properties of this compound are foundational to its utility, with solubility being a paramount parameter. Solubility dictates the compound's behavior in various experimental and physiological environments, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will equip researchers with the foundational knowledge and practical methodologies to determine and understand its solubility profile. We will delve into the theoretical aspects of its solubility based on its chemical structure, provide a detailed protocol for its experimental determination, and discuss the critical factors that influence this property.

Physicochemical Properties and Expected Solubility Profile

Understanding the molecular structure of this compound is key to predicting its solubility. The molecule is comprised of a benzothiazole core, a primary amine group, and a methyl group, and is supplied as a dihydrochloride salt.[4][5] This salt form is crucial for its solubility characteristics.

| Property | Value | Source |

| CAS Number | 32770-99-3 | [4] |

| Molecular Formula | C₈H₈N₂S · 2HCl | [4] |

| Molecular Weight | 237.15 g/mol | [4] |

| Appearance | Powder | [4] |

| Melting Point | 249-250 °C (decomposes) | [4] |

Expected Solubility:

As an amine salt, this compound is anticipated to be significantly more soluble in aqueous solutions compared to its free base form. The two hydrochloride components indicate that both the primary amine and one of the nitrogen atoms in the thiazole ring are protonated, resulting in a charged, and therefore more polar, molecule. This charge greatly facilitates interaction with polar solvents like water.

Conversely, its solubility in non-polar organic solvents is expected to be limited. While the benzothiazole ring itself has some non-polar character, the ionic nature of the dihydrochloride salt will hinder its dissolution in solvents with low dielectric constants.

For a related compound, 2-Aminobenzothiazole, qualitative data indicates it is "very slightly soluble" in water, but "freely soluble" in alcohol, chloroform, and diethyl ether. The dihydrochloride salt of 5-Amino-2-methylbenzothiazole would be expected to show a reversed trend, with higher aqueous solubility and potentially lower solubility in non-polar organic solvents.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol provides a step-by-step guide for determining the solubility of this compound in various solvents.

I. Materials and Equipment

-

Compound: this compound

-

Solvents: Deionized water, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4), ethanol, methanol, dimethyl sulfoxide (DMSO).

-

Equipment:

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes for standard and sample preparation.

-

II. Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

III. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately dispense a known volume of the desired solvent (e.g., 2 mL) into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 48 hours. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a suitable analytical method, such as HPLC-UV, to generate a calibration curve.

-

Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample solutions and determine their concentrations from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

-

Key Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several environmental factors.

Effect of pH

The pH of the aqueous medium will have a profound effect on the solubility of this compound due to the presence of ionizable groups. As a dihydrochloride salt, the amine groups are protonated. In highly acidic solutions, the compound will remain in its fully protonated, water-soluble form. As the pH increases towards the pKa of the amine groups, the compound will begin to deprotonate, forming the less soluble free base. This will likely lead to a decrease in solubility at higher pH values. Determining the pH-solubility profile is crucial for understanding how the compound will behave in different biological compartments.

Caption: pH-Dependent Ionization and its Effect on Solubility.

Effect of Temperature

For most solid solutes, solubility increases with temperature. The dissolution process can be endothermic (requiring energy) or exothermic (releasing energy). Determining the temperature-dependent solubility can provide valuable thermodynamic data about the dissolution process.

Solvent Polarity

The principle of "like dissolves like" is applicable here. As a polar, ionic salt, this compound will exhibit its highest solubility in polar protic solvents like water and lower alcohols. Its solubility will decrease as the solvent polarity decreases.

Implications for Research and Drug Development

A thorough understanding of the solubility of this compound is essential for its effective use:

-

Synthetic Chemistry: Knowledge of solubility in various organic solvents is critical for selecting appropriate reaction media and purification methods.

-

Formulation Development: For any potential therapeutic application of derivatives, understanding the aqueous solubility profile is the first step in designing a suitable dosage form. Poor aqueous solubility is a major hurdle in drug development, and this data is necessary for exploring formulation strategies such as pH adjustment, co-solvents, or advanced drug delivery systems.

-

Preclinical Studies: Solubility in physiological buffers is a prerequisite for in vitro assays and is a key determinant of oral bioavailability in in vivo studies.

Conclusion

References

An In-depth Technical Guide to the Spectral Analysis of 5-Amino-2-methylbenzothiazole Dihydrochloride

Introduction: The Significance of 5-Amino-2-methylbenzothiazole Dihydrochloride in Modern Research

5-Amino-2-methylbenzothiazole and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The benzothiazole scaffold is a privileged structure, appearing in a wide array of pharmacologically active molecules. The amino and methyl substitutions on this core structure provide key points for further chemical modification, making it a valuable building block for creating libraries of compounds for high-throughput screening. The dihydrochloride salt of 5-amino-2-methylbenzothiazole is often utilized to improve its solubility and stability, crucial properties for pharmaceutical applications.[2][3]

This technical guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the aim is not merely to present data but to provide a deeper understanding of the causal relationships behind the experimental choices and the interpretation of the resulting spectra. This guide is designed for researchers, scientists, and drug development professionals who require a thorough and practical understanding of the spectral properties of this important molecule.

Molecular Structure and its Spectroscopic Implications

The chemical structure of 5-Amino-2-methylbenzothiazole consists of a benzene ring fused to a thiazole ring, with a methyl group at the 2-position and an amino group at the 5-position. In the dihydrochloride salt form, both the exocyclic amino group and the nitrogen atom within the thiazole ring are protonated, forming an ammonium and a thiazolium ion, respectively. This protonation has profound effects on the electronic environment of the molecule, which are directly observable in its NMR and IR spectra.

Caption: Chemical structures of 5-Amino-2-methylbenzothiazole and its dihydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for elucidating the precise structural connectivity of a molecule. By analyzing the chemical shifts, multiplicities, and integrations of the signals in both ¹H and ¹³C NMR spectra, we can map out the complete carbon-hydrogen framework.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. The protonation of the two nitrogen atoms in the dihydrochloride salt leads to significant downfield shifts of nearby protons due to the increased positive charge density.

Table 1: ¹H NMR Spectral Data of 5-Amino-2-methylbenzothiazole and its Dihydrochloride Salt

| Proton Assignment | 5-Amino-2-methylbenzothiazole (Free Base) Chemical Shift (δ ppm) | This compound Chemical Shift (δ ppm) (Predicted) | Multiplicity | Integration |

| -CH₃ | ~2.7 | ~3.0 | s | 3H |

| Aromatic-H | ~6.8 - 7.5 | ~7.2 - 8.0 | m | 3H |

| -NH₂ / -NH₃⁺ | ~4.0 (broad s) | ~8.0 - 9.0 (broad s) | broad s | 2H / 3H |

| Thiazolium-H⁺ | Not Applicable | ~10.0 - 11.0 (broad s) | broad s | 1H |

Note: Predicted values for the dihydrochloride are based on the expected effects of protonation on the free base and analysis of similar compounds.

Interpretation of the ¹H NMR Spectrum:

-

Methyl Protons (-CH₃): In the free base, the methyl protons at the C2 position are expected to appear as a singlet around 2.7 ppm.[4] Upon formation of the dihydrochloride salt, the protonation of the adjacent thiazole nitrogen withdraws electron density, causing a downfield shift of these protons to approximately 3.0 ppm.

-

Aromatic Protons: The aromatic protons on the benzene ring will appear as a multiplet. In the dihydrochloride, the overall electron-withdrawing effect of the two protonated nitrogen atoms will cause a general downfield shift of these aromatic signals.

-

Amine/Ammonium Protons (-NH₂ / -NH₃⁺): The protons of the primary amine in the free base will likely appear as a broad singlet. In the dihydrochloride, these protons will be part of an ammonium group (-NH₃⁺) and will be significantly deshielded, appearing at a much lower field, and will likely be a broad signal due to quadrupolar broadening and exchange with any residual water.

-

Thiazolium Proton (-H⁺): The proton on the thiazole nitrogen in the dihydrochloride is also expected to be a broad singlet at a very downfield chemical shift.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. Similar to the ¹H NMR, the protonation of the nitrogen atoms will result in downfield shifts for the adjacent carbon atoms.

Table 2: ¹³C NMR Spectral Data of 5-Amino-2-methylbenzothiazole and its Dihydrochloride Salt

| Carbon Assignment | 5-Amino-2-methylbenzothiazole (Free Base) Chemical Shift (δ ppm) [5] | This compound Chemical Shift (δ ppm) (Predicted) |

| -CH₃ | ~20 | ~22 |

| Aromatic-C | ~110 - 140 | ~115 - 145 |

| C-NH₂ / C-NH₃⁺ | ~145 | ~150 |

| C=N | ~165 | ~170 |

Note: Predicted values for the dihydrochloride are based on the expected effects of protonation on the free base and analysis of similar compounds.

Interpretation of the ¹³C NMR Spectrum:

-

Methyl Carbon (-CH₃): A slight downfield shift is expected for the methyl carbon upon protonation of the thiazole ring.

-

Aromatic Carbons: The aromatic carbons will show a complex pattern. The carbon attached to the amino group (C5) and the other carbons in the benzene ring will experience a downfield shift due to the electron-withdrawing nature of the ammonium and thiazolium groups.

-

C=N Carbon: The C2 carbon of the thiazole ring, being directly bonded to the protonated nitrogen, is expected to show a significant downfield shift.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

For the free base, dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

For the dihydrochloride salt, DMSO-d₆ or D₂O are more appropriate solvents due to the salt's polarity. Dissolve 10-20 mg of the sample in 0.6-0.7 mL of the chosen solvent. Complete dissolution is key; gentle warming or vortexing may be necessary.

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to achieve good signal dispersion.

-

For ¹³C NMR, a higher concentration and a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Acquisition:

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum.

-

Standard parameters for acquisition are generally sufficient, but optimization of the spectral width and acquisition time may be necessary.

-

-

Data Processing:

-

Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Caption: A generalized workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

FTIR Spectral Data

The most significant changes in the IR spectrum upon formation of the dihydrochloride salt will be observed in the N-H stretching region.

Table 3: Key FTIR Absorption Bands for 5-Amino-2-methylbenzothiazole and its Dihydrochloride Salt

| Vibrational Mode | 5-Amino-2-methylbenzothiazole (Free Base) Wavenumber (cm⁻¹) | This compound Wavenumber (cm⁻¹) (Predicted) | Appearance |

| N-H stretch (free amine) | ~3400-3200 | Not present | Two sharp to medium bands |

| N-H stretch (ammonium) | Not present | ~3200-2800 | Broad, strong absorption |

| C-H stretch (aromatic) | ~3100-3000 | ~3100-3000 | Sharp, weak to medium bands |

| C-H stretch (aliphatic) | ~2950-2850 | ~2950-2850 | Sharp, weak to medium bands |

| C=N stretch (thiazole) | ~1630 | ~1640 | Medium to strong band |

| C=C stretch (aromatic) | ~1600-1450 | ~1600-1450 | Multiple medium to strong bands |

Note: Predicted values for the dihydrochloride are based on the expected effects of protonation on the free base and analysis of similar compounds.[6]

Interpretation of the FTIR Spectrum:

-

N-H Stretching: The free base will exhibit characteristic N-H stretching vibrations for a primary amine in the region of 3400-3200 cm⁻¹.[7] In the dihydrochloride salt, the formation of the ammonium group (-NH₃⁺) gives rise to a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which often overlaps with the C-H stretching bands. This broadening is due to hydrogen bonding.

-

C=N Stretching: The C=N stretching vibration of the thiazole ring is expected to shift to a slightly higher wavenumber in the dihydrochloride due to the increased bond order upon protonation.[8]

-

Aromatic C=C Stretching: The absorptions due to the aromatic ring stretching will be present in both spectra in the 1600-1450 cm⁻¹ region.

Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient and common technique for acquiring FTIR spectra of solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample (free base or dihydrochloride salt) directly onto the ATR crystal.

-

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Caption: A streamlined workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.

Mass Spectral Data

For the free base, 5-Amino-2-methylbenzothiazole, the molecular ion peak ([M]⁺˙) would be observed at an m/z corresponding to its molecular weight (164.23 g/mol ).[9] For the dihydrochloride salt, using a soft ionization technique like Electrospray Ionization (ESI), the most prominent ion is likely to be the protonated molecule of the free base, [M+H]⁺, at m/z 165. The hydrochloride salt itself is not typically observed as a single entity in the gas phase under common MS conditions.

Table 4: Expected Mass Spectral Data

| Species | Ion | Expected m/z | Notes |

| 5-Amino-2-methylbenzothiazole (Free Base) | [M]⁺˙ | 164 | Molecular ion (using Electron Impact ionization) |

| 5-Amino-2-methylbenzothiazole (Free Base) | [M+H]⁺ | 165 | Protonated molecule (using Electrospray Ionization) |

| This compound | [M+H]⁺ | 165 | The protonated free base is the most likely observed ion in ESI-MS. |

Interpretation of the Mass Spectrum and Fragmentation Pattern:

The fragmentation of 5-Amino-2-methylbenzothiazole is expected to involve characteristic losses from the molecular ion. A plausible fragmentation pathway could involve the loss of a methyl radical (•CH₃) or the cleavage of the thiazole ring.

A proposed fragmentation pathway for the protonated molecule ([M+H]⁺) could involve the following steps:

-

Formation of the [M+H]⁺ ion (m/z 165).

-

Loss of a neutral ammonia molecule (NH₃) from the protonated amino group, leading to a fragment at m/z 148.

-

Cleavage of the thiazole ring could lead to various smaller fragments.

Caption: A simplified proposed fragmentation pathway for protonated 5-Amino-2-methylbenzothiazole.

Experimental Protocol for Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amine salts.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (either the free base or the dihydrochloride salt) at a concentration of approximately 1-10 µg/mL.

-

A suitable solvent system is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of a volatile acid (e.g., 0.1% formic acid) to promote protonation.[1][10]

-

It is crucial to avoid non-volatile salts and buffers, as they can interfere with the ionization process and contaminate the instrument.[11]

-

-

Instrument Setup:

-

Use an ESI-MS instrument, which can be a standalone mass spectrometer or coupled with a liquid chromatography (LC) system.

-

Set the instrument to positive ion mode to detect the [M+H]⁺ ion.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule ([M+H]⁺).

-

If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

-

Conclusion: A Unified Approach to Structural Characterization

The comprehensive spectral analysis of this compound requires a multi-faceted approach, integrating data from NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the identity and purity of the compound. The protonation of the nitrogen centers in the dihydrochloride form leads to predictable and informative changes in the NMR and IR spectra, which can be readily interpreted with a solid understanding of fundamental spectroscopic principles. This guide serves as a foundational resource for researchers working with this important molecule, enabling them to confidently acquire, interpret, and report their spectral data.

References

- 1. vanderbilt.edu [vanderbilt.edu]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Aniline hydrochloride(142-04-1) IR Spectrum [m.chemicalbook.com]

- 7. Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. organomation.com [organomation.com]

- 9. B23631.04 [thermofisher.com]

- 10. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 11. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

An In-Depth Technical Guide to the Mechanism of Action of 5-Amino-2-methylbenzothiazole Derivatives

<

Abstract

The 5-Amino-2-methylbenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action employed by these compounds, with a primary focus on their anticancer properties. We will dissect their roles as kinase inhibitors, inducers of apoptosis, and modulators of other critical cellular pathways. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and field-proven insights to guide future research and development in this promising area.

Introduction: The Benzothiazole Core in Drug Discovery

Benzothiazole, a bicyclic heterocyclic compound, is a foundational scaffold in the development of therapeutic agents. Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] The 2-aminobenzothiazole moiety, in particular, serves as a versatile building block for creating compounds with potent and selective biological activities, largely due to its ability to engage in various non-covalent interactions with biological macromolecules.[3] This guide will focus specifically on derivatives of 5-Amino-2-methylbenzothiazole, elucidating the molecular mechanisms that underpin their therapeutic potential, especially in oncology.

Primary Mechanism of Action: Inhibition of Protein Kinases

A predominant mechanism through which many 5-Amino-2-methylbenzothiazole derivatives exert their anticancer effects is the inhibition of protein kinases.[4] These enzymes play a critical role in cellular signaling pathways that govern cell growth, proliferation, differentiation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Targeting Tyrosine Kinases: ABL, ABL2, and VEGFR-2

Several studies have highlighted the potential of benzothiazole derivatives to act as potent inhibitors of protein tyrosine kinases (PTKs).[4] The benzothiazole scaffold can mimic the adenine portion of ATP, enabling it to competitively bind to the ATP-binding pocket of these kinases.[4] This competitive inhibition disrupts downstream signaling cascades that are essential for cancer cell proliferation and survival.[4]

Notably, derivatives of 2-aminobenzothiazole have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6] By blocking VEGFR-2, these compounds can impede the formation of new blood vessels that supply tumors with essential nutrients, thereby restricting tumor growth.[6] For instance, a 2-aminobenzothiazole derivative bearing chlorophenyl and 6-methylbenzothiazole motifs demonstrated potent VEGFR-2 inhibition with an IC50 of 0.6 μM, leading to reduced endothelial cell migration and capillary formation.[6]

Furthermore, in silico and in vitro studies have identified ABL1 and ABL2 kinases as potential targets.[4] The inhibition of these kinases is a clinically validated strategy for the treatment of certain leukemias.

Diagram 1: Kinase Inhibition by a Benzothiazole Derivative

Caption: Competitive inhibition of a kinase by a benzothiazole derivative.

Targeting Serine/Threonine Kinases: PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival and proliferation that is often hyperactivated in cancer.[7] Some 2-aminobenzothiazole derivatives have been identified as potent inhibitors of PI3Kα.[6] For example, compound 54 in a recent study was found to be a highly potent PI3Kα inhibitor with an IC50 of 1.03 nM and demonstrated significant growth-inhibitory effects against MCF-7 breast cancer cells.[6] The inhibition of this pathway can lead to cell cycle arrest and a reduction in cell migration.[6][7]

Induction of Apoptosis

Beyond kinase inhibition, a significant mechanism of action for many 5-Amino-2-methylbenzothiazole derivatives is the induction of programmed cell death, or apoptosis. This is a crucial process for eliminating damaged or cancerous cells.

One study demonstrated that a monothiooxalamide derivative of 2-aminobenzothiazole inhibited breast cancer cell growth and induced late apoptosis in the MCF-7 cell line.[8] Another potent derivative, compound 7e , was found to induce apoptosis in HepG2 liver cancer cells.[9] The induction of apoptosis is a desirable characteristic for anticancer agents as it leads to the clean and efficient removal of tumor cells.

Other Anticancer Mechanisms

The versatility of the benzothiazole scaffold allows for the exploration of other anticancer mechanisms.

Carbonic Anhydrase Inhibition

Benzothiazole derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), particularly tumor-associated isoforms.[1][2] These enzymes are involved in regulating pH, and their inhibition can be an effective strategy against hypoxic tumors.[1][2]

Interaction with DNA

Some 2-aminothiazole-based derivatives have been shown to cause bleomycin-dependent DNA damage, suggesting a potential mechanism involving direct or indirect interaction with genetic material.[10]

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of novel 5-Amino-2-methylbenzothiazole derivatives, a series of well-defined experimental workflows are essential.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare a kinase buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Prepare solutions of the recombinant kinase, the appropriate peptide substrate, and ATP at desired concentrations in the kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of the test compound serially diluted in kinase buffer to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Add 2.5 µL of the kinase solution to all wells.

-

Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of a detection solution (e.g., ADP-Glo™ Kinase Assay reagent).

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of a kinase detection reagent and incubate for 30 minutes.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Diagram 2: Workflow for In Vitro Kinase Inhibition Assay

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic and pro-apoptotic effects of a test compound on cancer cell lines.

Methodology (MTT Assay for Viability):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Methodology (Annexin V/PI Staining for Apoptosis):

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data Summary

The following table summarizes the reported in vitro anticancer activities of selected benzothiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Primary Target (if known) | Reference |

| 7d | A431 (Skin) | 0.02 | Not Specified | [9] |

| 7e | SKRB-3 (Breast) | 0.0012 | Not Specified | [9] |

| 7e | SW620 (Colon) | 0.0043 | Not Specified | [9] |

| 7e | A549 (Lung) | 0.044 | Not Specified | [9] |

| 7e | HepG2 (Liver) | 0.048 | Not Specified | [9] |

| 19 | - | 0.5 | VEGFR-2 | [6] |

| 20 | HepG2 (Liver) | 9.99 | VEGFR-2 | [6] |

| 20 | HCT-116 (Colon) | 7.44 | VEGFR-2 | [6] |

| 20 | MCF-7 (Breast) | 8.27 | VEGFR-2 | [6] |

| 54 | MCF-7 (Breast) | - | PI3Kα (IC50 = 1.03 nM) | [6] |

| 13c | AGS (Gastric) | 4.0 | Not Specified | [11] |

| 13c | HT-29 (Colon) | 4.4 | Not Specified | [11] |

Conclusion and Future Directions

Derivatives of 5-Amino-2-methylbenzothiazole represent a highly versatile and potent class of compounds with significant therapeutic potential, particularly in oncology. Their mechanisms of action are diverse, with kinase inhibition and apoptosis induction being the most prominent. The ability of the benzothiazole scaffold to be readily functionalized allows for the fine-tuning of activity and selectivity against specific biological targets.

Future research should focus on:

-

Target Deconvolution: For compounds with potent anticancer activity but unknown mechanisms, target identification studies are crucial.

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the benzothiazole core will help in optimizing potency and selectivity.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

-

Combination Therapies: Investigating the synergistic effects of these derivatives with existing chemotherapeutic agents could lead to more effective treatment regimens.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of 5-Amino-2-methylbenzothiazole derivatives.

References

- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The 2-Aminobenzothiazole Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist